molecular formula C18H30O2 B076952 4-Dodecyloxyphenol CAS No. 13037-87-1

4-Dodecyloxyphenol

Cat. No.: B076952
CAS No.: 13037-87-1
M. Wt: 278.4 g/mol
InChI Key: FHXJDKPJCDJBEM-UHFFFAOYSA-N
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Description

4-Dodecyloxyphenol, also known as p-Dodecyloxyphenol, is an organic compound with the molecular formula C18H30O2. It is a phenolic compound where a dodecyloxy group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Dodecyloxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized as an additive in the production of ferroelectric liquid crystals and other advanced materials.

Safety and Hazards

The safety data sheet for 4-Dodecyloxyphenol suggests that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dodecyloxyphenol can be synthesized through the etherification of phenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction is as follows:

C6H5OH+C12H25BrC6H4(OC12H25)OH+KBr\text{C}_6\text{H}_5\text{OH} + \text{C}_{12}\text{H}_{25}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OC}_{12}\text{H}_{25})\text{OH} + \text{KBr} C6​H5​OH+C12​H25​Br→C6​H4​(OC12​H25​)OH+KBr

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of quinones derived from this compound can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic hydroxyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-Dodecyloxyphenol involves its interaction with biological membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein function and stability. Additionally, the dodecyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and influencing membrane dynamics.

Comparison with Similar Compounds

    4-Octyloxyphenol: Similar structure with an octyloxy group instead of a dodecyloxy group.

    4-Nonyloxyphenol: Contains a nonyloxy group.

    4-Hexadecyloxyphenol: Features a hexadecyloxy group.

Comparison: 4-Dodecyloxyphenol is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower water solubility compared to its shorter-chain analogs. These properties can influence its applications in various fields, making it suitable for specific industrial and research purposes.

Properties

IUPAC Name

4-dodecoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXJDKPJCDJBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392979
Record name 4-DODECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-87-1
Record name 4-DODECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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